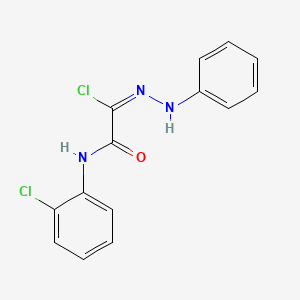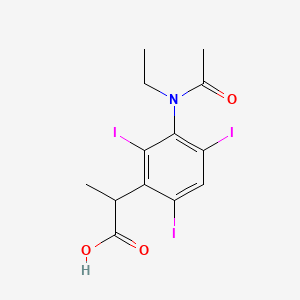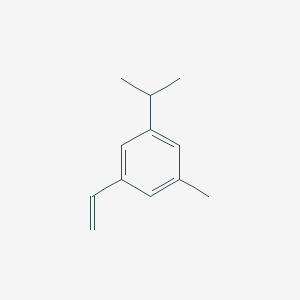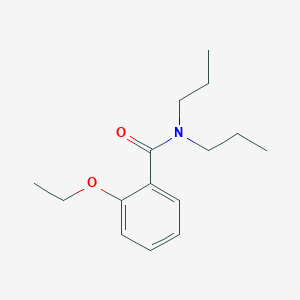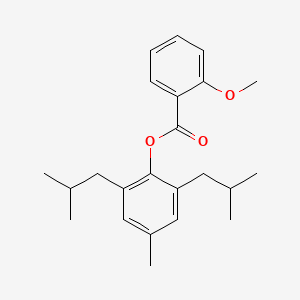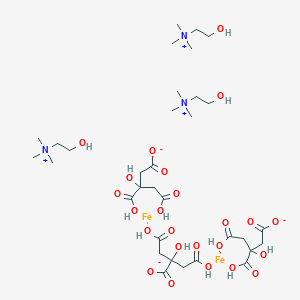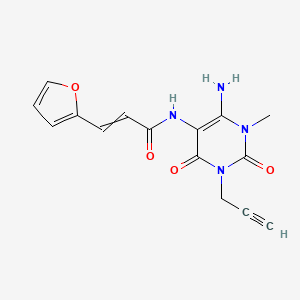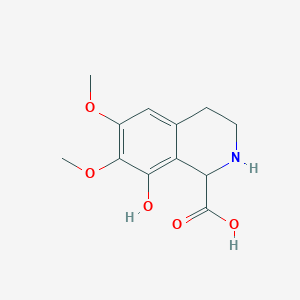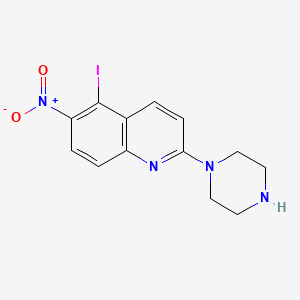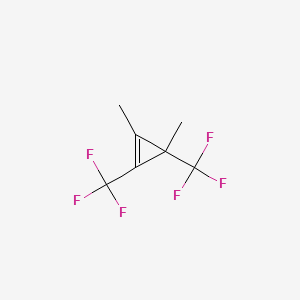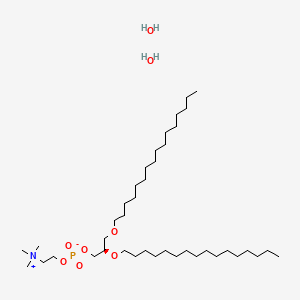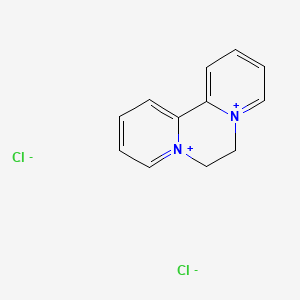
Diquat dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diquat dichloride is an organic dicationic compound widely used as a non-selective contact herbicide. It is known for its ability to cause desiccation and defoliation in plants. The compound is highly soluble in water and is often used in agricultural settings to control broad-leaved weeds and grasses. This compound is recognized for its rapid action and effectiveness in various environmental conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diquat dichloride is synthesized through the oxidative coupling of pyridine to form 2,2’-bipyridine over a heated Raney nickel catalyst. The ethylene bridge is then formed by reacting 2,2’-bipyridine with 1,2-dibromoethane .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of high-pressure reactors and precise temperature control to facilitate the oxidative coupling and subsequent ethylene bridge formation .
Analyse Des Réactions Chimiques
Types of Reactions: Diquat dichloride primarily undergoes redox reactions. It is known to generate reactive oxygen species (ROS) and reactive nitrogen species (RNS) through reduction-oxidation processes .
Common Reagents and Conditions: The compound reacts with reducing agents that convert it to radical cations, which are responsible for its herbicidal activity. Common reagents include various reducing agents and catalysts that facilitate the redox reactions .
Major Products Formed: The primary products formed from the reactions of this compound are radical cations, which play a crucial role in its mechanism of action as a herbicide .
Applications De Recherche Scientifique
Diquat dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of redox reactions and radical chemistry.
Biology: Employed in research on oxidative stress and its effects on cellular structures.
Medicine: Investigated for its potential role in inducing oxidative stress in cancer cells, leading to apoptosis.
Industry: Utilized in agricultural settings for weed control and crop desiccation
Mécanisme D'action
The mechanism of action of diquat dichloride involves the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through redox reactions. These reactive species cause oxidative stress, leading to cellular damage and death in plants. The compound targets cellular membranes and disrupts the photosynthesis process, resulting in rapid desiccation and death of the target plant .
Comparaison Avec Des Composés Similaires
Paraquat: Another bipyridyl herbicide with a similar mechanism of action but higher toxicity to humans.
Cyperquat, Diethamquat, Difenzoquat, Morfamquat: Other bipyridyl herbicides with varying degrees of usage and effectiveness
Uniqueness: Diquat dichloride is unique in its rapid action and effectiveness in a wide range of environmental conditions. Unlike paraquat, it is less toxic to humans, making it a preferred choice in certain agricultural applications .
Propriétés
Numéro CAS |
4032-26-2 |
|---|---|
Formule moléculaire |
C12H12Cl2N2 |
Poids moléculaire |
255.14 g/mol |
Nom IUPAC |
7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dichloride |
InChI |
InChI=1S/C12H12N2.2ClH/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;/h1-8H,9-10H2;2*1H/q+2;;/p-2 |
Clé InChI |
SKYNPRKUXHXZFJ-UHFFFAOYSA-L |
SMILES canonique |
C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


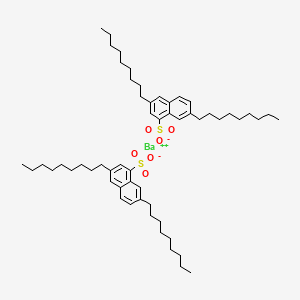
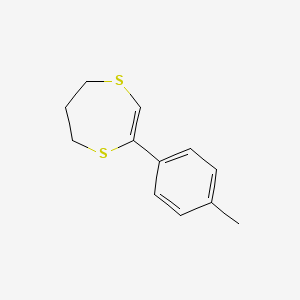
![(1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13816911.png)
